5-Bromo-7-methyl-1H-indole
Overview
Description
5-Bromo-7-methyl-1H-indole: is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
5-Bromo-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of therapeutic outcomes.
Result of Action
Indole derivatives are known to exhibit a range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
It is known that the compound is a combustible solid and should be kept away from heat sources . It should also be properly sealed to avoid exposure to moisture and light .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 5-Bromo-7-methyl-1H-indole, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be an unstable solid that can discolor when exposed to light and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1H-indole typically involves the bromination of 7-methyl-1H-indole. One common method includes reacting 7-methyl-1H-indole with bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-7-methyl-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methyl-1H-indole, which can be further functionalized.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products:
Reduction Products: Dehalogenated indoles that can serve as intermediates for further chemical transformations.
Scientific Research Applications
Chemistry: 5-Bromo-7-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various indole derivatives .
Biology: In biological research, this compound is used to study the effects of brominated indoles on cellular processes. It can act as a probe to investigate the role of indole derivatives in cell signaling and metabolism .
Medicine: Brominated indoles have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Comparison with Similar Compounds
5-Bromoindole: Lacks the methyl group at the 7th position, making it less reactive in certain chemical reactions.
7-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-7-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 5-Bromo-7-methyl-1H-indole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJSOAXJSBNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610774 | |
Record name | 5-Bromo-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-81-9 | |
Record name | 5-Bromo-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15936-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-7-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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